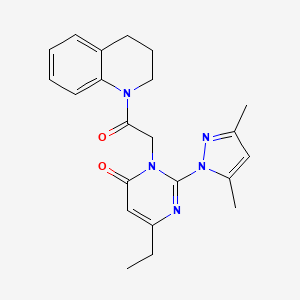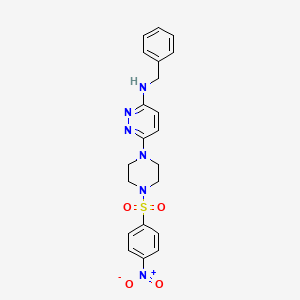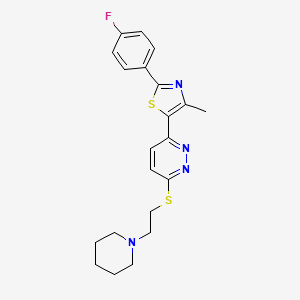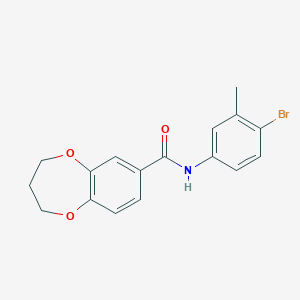![molecular formula C22H24N4O2S B11246293 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B11246293.png)
2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-氧代-3,5,6,7,8,9-六氢-2H-环庚并[c]哒嗪-2-基)-N-[2-(4-苯基-1,3-噻唑-2-基)乙基]乙酰胺是一种复杂的有机化合物,具有独特的结构,将环庚并哒嗪核心与噻唑部分结合在一起。
准备方法
合成路线和反应条件
2-(3-氧代-3,5,6,7,8,9-六氢-2H-环庚并[c]哒嗪-2-基)-N-[2-(4-苯基-1,3-噻唑-2-基)乙基]乙酰胺的合成通常涉及多个步骤。初始步骤通常包括通过环化反应形成环庚并哒嗪核心。接着,通过偶联反应引入噻唑部分。最后一步涉及中间体的酰化,以形成所需的乙酰胺化合物。 反应条件可能会有所不同,但常见的溶剂包括乙醇和乙酸,反应温度范围从室温到回流条件 .
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。优化反应条件,如温度、压力和溶剂选择,对于最大限度地提高产率和纯度至关重要。 连续流动反应器和自动化合成平台可用于提高效率和可扩展性 .
化学反应分析
反应类型
2-(3-氧代-3,5,6,7,8,9-六氢-2H-环庚并[c]哒嗪-2-基)-N-[2-(4-苯基-1,3-噻唑-2-基)乙基]乙酰胺可以发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的氧代衍生物。
还原: 还原反应可以生成环庚并哒嗪核心的还原形式。
常用试剂和条件
这些反应中常用的试剂包括氧化剂,如高锰酸钾,还原剂,如硼氢化钠,以及亲核试剂,如卤代烷烃。 反应条件通常涉及控制温度和惰性气氛,以防止不必要的副反应 .
主要产物
这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能生成氧代衍生物,而取代反应可以生成各种取代的噻唑化合物 .
科学研究应用
2-(3-氧代-3,5,6,7,8,9-六氢-2H-环庚并[c]哒嗪-2-基)-N-[2-(4-苯基-1,3-噻唑-2-基)乙基]乙酰胺在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其作为具有抗菌和抗癌特性的生物活性化合物的潜力。
医学: 探索其潜在的治疗应用,包括作为各种疾病的候选药物。
工业: 用于开发具有独特性能的新材料.
作用机制
2-(3-氧代-3,5,6,7,8,9-六氢-2H-环庚并[c]哒嗪-2-基)-N-[2-(4-苯基-1,3-噻唑-2-基)乙基]乙酰胺的作用机制与其与特定分子靶标的相互作用有关。该化合物可能与酶或受体结合,调节其活性并触发下游信号通路。 所涉及的精确分子靶标和通路仍在研究中,但初步研究表明可能与参与细胞增殖和凋亡的关键蛋白相互作用 .
相似化合物的比较
类似化合物
- 2-(3-氧代-3,5,6,7,8,9-六氢-2H-环庚并[c]哒嗪-2-基)乙酸
- 2-(4-苯基-1,3-噻唑-2-基)乙胺
- 2-(3-氧代-2H-环庚并[c]哒嗪-2-基)-N-[2-(4-苯基-1,3-噻唑-2-基)乙基]乙酰胺
独特性
2-(3-氧代-3,5,6,7,8,9-六氢-2H-环庚并[c]哒嗪-2-基)-N-[2-(4-苯基-1,3-噻唑-2-基)乙基]乙酰胺的独特之处在于其环庚并哒嗪核心和噻唑部分的独特组合。 这种结构特征赋予了独特的化学和生物学特性,使其成为各种应用的宝贵化合物 .
属性
分子式 |
C22H24N4O2S |
|---|---|
分子量 |
408.5 g/mol |
IUPAC 名称 |
2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C22H24N4O2S/c27-20(14-26-22(28)13-17-9-5-2-6-10-18(17)25-26)23-12-11-21-24-19(15-29-21)16-7-3-1-4-8-16/h1,3-4,7-8,13,15H,2,5-6,9-12,14H2,(H,23,27) |
InChI 键 |
XHJKGFAVDBUSFS-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NCCC3=NC(=CS3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11246220.png)
![N-(4-Chlorophenyl)-4-[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]piperazine-1-carboxamide](/img/structure/B11246223.png)


![2-{[6-(2-Acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B11246229.png)
![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(3-bromophenyl)acetamide](/img/structure/B11246233.png)



![N-(2,3-Dimethylphenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide](/img/structure/B11246244.png)
![2-Ethyl-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)butanamide](/img/structure/B11246267.png)
![N-phenyl-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11246273.png)
![1-(3,4-dimethylphenyl)-2-{[5-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B11246274.png)
